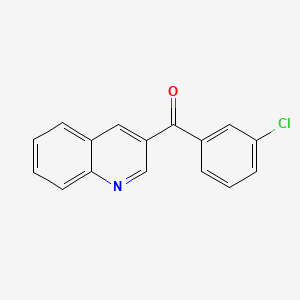

(3-Chlorophenyl)(quinolin-3-yl)methanone

Beschreibung

The exact mass of the compound 4-(3-Chlorobenzoyl)quinoline; 97% is 267.0450916 g/mol and the complexity rating of the compound is 333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3-Chlorophenyl)(quinolin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chlorophenyl)(quinolin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-chlorophenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO/c17-14-6-3-5-12(9-14)16(19)13-8-11-4-1-2-7-15(11)18-10-13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPWNSQWCKNLFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chlorophenyl Quinolin 3 Yl Methanone and Analogous Structures

The synthesis of (3-Chlorophenyl)(quinolin-3-yl)methanone has been successfully achieved through a transition metal-free formal [4+2] annulation reaction. mdpi.com This method involves the reaction between anthranils and enaminones.

In a typical procedure, the synthesis of (3-Chlorophenyl)(quinolin-3-yl)methanone (designated as compound 3at ) resulted in a white solid with a notable yield of 85%. mdpi.com The purification of the final product was carried out using column chromatography on silica (B1680970) gel. mdpi.com This synthetic approach has also been applied to create a variety of analogous structures by modifying the substituent on the phenyl ring. The yields for several of these analogous compounds demonstrate the versatility of the method. mdpi.com

| Compound Name | Substituent (at position 3 of the phenyl ring) | Yield (%) | Reference |

|---|---|---|---|

| (3-Chlorophenyl)(quinolin-3-yl)methanone | -Cl | 85% | mdpi.com |

| (3-Bromophenyl)(quinolin-3-yl)methanone | -Br | 86% | mdpi.com |

| Quinolin-3-yl(m-tolyl)methanone | -CH₃ | 81% | mdpi.com |

| Phenyl(quinolin-3-yl)methanone | -H | 90% | mdpi.com |

Precursor Synthesis and Reactant Optimization in Quinoline 3 Yl Methanone Formation

The formation of the quinoline-3-yl methanone (B1245722) core structure relies on the careful selection and synthesis of appropriate precursors. In the transition metal-free synthesis of (3-Chlorophenyl)(quinolin-3-yl)methanone, anthranils and enaminones serve as the key precursor molecules. mdpi.com The optimization of reactants and reaction conditions is a critical step to maximize the yield and purity of the final quinoline-based products.

In the synthesis of related, highly substituted benzo[h]quinolines, researchers have investigated various parameters to improve reaction outcomes. nih.gov These optimization studies provide valuable insights applicable to the synthesis of quinoline-3-yl methanones. Key variables that were adjusted include the choice of base, the solvent, reaction temperature, and time. nih.gov For instance, bases such as triethylamine (B128534) and N,N-dimethylaniline were tested, and solvents like tetrahydrofuran (B95107) (THF), methanol, and chloroform (B151607) were evaluated. nih.gov It was discovered that carrying out the reaction in a two-step mode, where an intermediate product is first isolated and then subjected to a subsequent reaction with a base like triethylamine, could increase the yield to as high as 93%. nih.gov

Green Chemistry Principles in the Synthesis of 3 Chlorophenyl Quinolin 3 Yl Methanone

While specific green chemistry protocols for (3-Chlorophenyl)(quinolin-3-yl)methanone are not extensively detailed in the available literature, the principles of green chemistry are widely applied to the synthesis of analogous quinoline (B57606) and quinolinone derivatives. These methods aim to reduce environmental impact by using less hazardous solvents, conserving energy, and employing catalytic processes.

One prominent green technique is the use of ultrasonic irradiation. nih.gov For example, a series of 4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives were synthesized under ultrasonic conditions using a chitosan-decorated copper nanoparticle (CS/CuNPs) catalyst in ethanol (B145695). nih.gov This approach combines the energy efficiency of ultrasound with a biodegradable catalyst and a green solvent.

Microwave-assisted synthesis is another powerful tool in green chemistry that has been applied to the production of quinoline derivatives. mdpi.comnih.gov Microwave irradiation can dramatically shorten reaction times from hours to minutes. mdpi.com Syntheses have been successfully performed using greener solvents like ethanol or under solvent-free conditions, further enhancing the environmental credentials of the procedure. mdpi.com For instance, a novel microwave-assisted method was developed for trazodone (B27368) analogues, achieving yields of 56–63% in ethanol within just four minutes. mdpi.com Similarly, quinoline-3-carboxylic acid derivatives have been synthesized using microwave irradiation in aqueous micellar microreactors, which avoids the use of volatile organic solvents. nih.gov

Spectroscopic Characterization Techniques for Synthetic Products

Impact of Substituents on the Quinoline (B57606) Ring System on Biological Activity

The quinoline ring system of (3-chlorophenyl)(quinolin-3-yl)methanone is a critical component for its biological activity, and modifications to this moiety have been shown to significantly alter its pharmacological profile. Research has indicated that the electronic and steric properties of substituents on the quinoline ring play a pivotal role in the interaction of these compounds with their biological targets.

For instance, the introduction of small, electron-donating groups at the 7-position of the quinoline ring can enhance the activity of these compounds. This is exemplified by the observation that a methyl or methoxy group at this position can lead to an increase in potency. Conversely, the presence of bulky substituents or electron-withdrawing groups at the same position tends to diminish activity.

The position of the substituent on the quinoline ring is also a key determinant of biological effect. Substitutions at the 2- and 4-positions have been explored, often resulting in a decrease in activity compared to the unsubstituted quinoline ring. This suggests that these positions may be involved in critical steric or electronic interactions with the target protein, and any alterations can disrupt this binding.

| Compound | Quinoline Substituent | Position | Relative Activity |

| 1 | H | - | Baseline |

| 2 | CH3 | 7 | Increased |

| 3 | OCH3 | 7 | Increased |

| 4 | Cl | 7 | Decreased |

| 5 | CH3 | 2 | Decreased |

| 6 | OCH3 | 4 | Decreased |

This table provides a generalized representation of SAR findings for the quinoline ring based on typical observations in related compound series.

Influence of Substitutions on the Phenyl Ring Moiety on Biological Activity

The phenyl ring of (3-chlorophenyl)(quinolin-3-yl)methanone is another key area for structural modification that significantly impacts biological activity. The nature and position of substituents on this ring can modulate the compound's potency and selectivity. The 3-chloro substitution is often a starting point in many synthesized analogs due to its favorable electronic properties and its ability to form key interactions with the target.

Studies have shown that the electronic nature of the substituent on the phenyl ring is of high importance. Electron-withdrawing groups, such as halogens (e.g., chlorine, bromine) or a trifluoromethyl group, at the 3- or 4-position generally lead to potent compounds. This suggests that a relatively electron-deficient phenyl ring is preferred for optimal activity. In contrast, the introduction of electron-donating groups, such as methoxy or methyl groups, often results in a decrease in potency.

The position of the substituent on the phenyl ring also plays a crucial role. While the 3-position is a common substitution site, moving the substituent to the 4-position can in some cases either maintain or slightly decrease activity, depending on the nature of the group. Substitutions at the 2-position are generally disfavored and lead to a significant drop in activity, likely due to steric hindrance that disrupts the optimal conformation for binding.

| Compound | Phenyl Substituent | Position | Relative Activity |

| 1 | Cl | 3 | Baseline |

| 2 | Br | 3 | Similar to Cl |

| 3 | CF3 | 3 | Increased |

| 4 | OCH3 | 3 | Decreased |

| 5 | Cl | 4 | Slightly Decreased |

| 6 | Cl | 2 | Significantly Decreased |

This table illustrates the general SAR trends for substitutions on the phenyl ring as observed in various analog series.

Stereochemical Considerations and Rotameric Effects on Biological Activity of Analogs

While (3-chlorophenyl)(quinolin-3-yl)methanone itself is achiral, the introduction of certain substituents can create chiral centers, leading to stereoisomers with potentially different biological activities. The three-dimensional arrangement of the molecule, including its preferred rotational conformations (rotamers), is critical for its interaction with the binding site of a biological target.

The bond connecting the carbonyl group to the quinoline and phenyl rings allows for rotation, resulting in different spatial orientations of these two aromatic systems relative to each other. Computational and experimental studies have suggested that only a specific range of dihedral angles between the quinoline and phenyl rings allows for optimal binding. Bulky substituents, particularly at the positions ortho to the carbonyl linker (e.g., the 2-position of the phenyl ring or the 2- and 4-positions of the quinoline ring), can restrict this rotation and lock the molecule in a conformation that is not favorable for biological activity.

In cases where analogs possess a chiral center, it is often observed that one enantiomer is significantly more active than the other. This enantioselectivity provides strong evidence for a specific and highly ordered interaction with the target protein, where only one stereoisomer can achieve the correct orientation for high-affinity binding.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and other cheminformatics approaches have been instrumental in understanding the SAR of (3-chlorophenyl)(quinolin-3-yl)methanone and its derivatives. These computational methods aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities.

In typical QSAR studies for this class of compounds, various molecular descriptors are calculated for each analog. These descriptors can be broadly categorized into electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. By using statistical methods such as multiple linear regression or partial least squares, models are developed that can predict the activity of new, unsynthesized compounds.

These studies have often highlighted the importance of specific physicochemical properties for activity. For example, QSAR models have quantitatively confirmed that the presence of an electronegative group on the phenyl ring and a certain range of molecular refractivity are positively correlated with higher potency. Furthermore, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to create three-dimensional maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. These models provide a more detailed and intuitive understanding of the SAR, guiding the design of new analogs with enhanced biological profiles.

Anticancer and Antiproliferative Investigations

Quinoline derivatives have been a focal point in the development of anticancer drugs, with several compounds, including camptothecin and its analogs, already in clinical use. mdpi.com The anticancer activity of these compounds is often multifaceted, involving mechanisms such as the inhibition of crucial cellular processes, induction of programmed cell death, and interference with DNA replication. mdpi.com

Studies on Tubulin Polymerization Inhibition

A key strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division. Certain analogs of (3-Chlorophenyl)(quinolin-3-yl)methanone have been identified as potent inhibitors of tubulin polymerization. For instance, a series of 2-anilino-3-aroylquinolines were designed and synthesized, with compounds such as (4-fluorophenyl)(2-((4-fluorophenyl)amino)quinolin-3-yl)methanone and (4-chlorophenyl)(2-((4-fluorophenyl)amino)quinolin-3-yl)methanone demonstrating significant antiproliferative activity against human lung and prostate cancer cell lines. researchgate.net These compounds were found to inhibit tubulin polymerization with IC50 values of 2.24 and 2.10 μM, respectively. researchgate.net

Further research into substituted (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogues also highlighted their potential as anti-tubulin polymerization agents that interact with the colchicine binding site. nih.gov The most potent of these compounds displayed an IC50 value of 4.1 ± 0.1 μM for tubulin polymerization inhibition and was shown to disrupt the microtubule network in HeLa cells. nih.gov These findings underscore the potential of quinoline-based structures to serve as a scaffold for the development of novel antimitotic agents.

| Compound | Target Cancer Cell Lines | IC50 (μM) for Tubulin Polymerization | Reference |

| (4-fluorophenyl)(2-((4-fluorophenyl)amino)quinolin-3-yl)methanone | Lung and Prostate | 2.24 | researchgate.net |

| (4-chlorophenyl)(2-((4-fluorophenyl)amino)quinolin-3-yl)methanone | Lung and Prostate | 2.10 | researchgate.net |

| Substituted (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analog (Compound 14) | Not specified | 4.1 | nih.gov |

Cell Cycle Modulation and Apoptosis Induction

Beyond their effects on tubulin, quinoline derivatives can also exert their anticancer effects by modulating the cell cycle and inducing apoptosis (programmed cell death). A novel quinoline-hydrazide, (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide, and its analogs have been shown to significantly reduce the viability of neuroblastoma cancer cells. mdpi.com One particular analog induced G1 cell cycle arrest and upregulated the p27kip1 cell cycle regulating protein. mdpi.com

Similarly, fangchinoline derivatives have been shown to induce G0/G1 cell cycle arrest and apoptosis in leukemia cell lines. nih.gov This was associated with the suppression of the MAPK and PI3K/AKT signaling pathways. nih.gov Furthermore, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have been identified as inducers of apoptosis by acting as activators of caspases-3 and 8, and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl2. nih.gov These studies highlight the diverse mechanisms by which quinoline analogs can halt cancer cell proliferation and trigger cell death.

| Compound/Analog | Effect on Cell Cycle | Apoptosis Induction Mechanism | Target Cell Lines | Reference |

| (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide analog | G1 arrest | Upregulation of p27kip1 | Neuroblastoma | mdpi.com |

| Fangchinoline derivative (3e) | G0/G1 arrest | Suppression of MAPK and PI3K/AKT pathways | Leukemia | nih.gov |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one analogs (3g, 3h) | Not specified | Activation of caspases-3, 8, and Bax; downregulation of Bcl2 | Pancreatic, Breast, Colon, Epithelial | nih.gov |

Topoisomerase Inhibition Mechanisms in Quinoline Derivatives

DNA topoisomerases are essential enzymes that manage the topological states of DNA and are validated targets for anticancer drugs. nih.gov Certain quinoline derivatives have been found to inhibit these enzymes. For example, a series of 2-chlorophenyl-substituted benzofuro[3,2-b]pyridines demonstrated excellent topoisomerase II inhibitory activity. nih.gov The structure-activity relationship studies revealed that the chlorine substitution played a crucial role in their potent inhibitory effects. nih.gov While the specific compound (3-Chlorophenyl)(quinolin-3-yl)methanone is not directly implicated as a topoisomerase inhibitor in the provided context, the broader class of quinoline-containing compounds has a well-established history of interacting with these enzymes.

Antimicrobial Efficacy

In addition to their anticancer properties, analogs of (3-Chlorophenyl)(quinolin-3-yl)methanone have been investigated for their potential to combat microbial infections. The quinoline scaffold is a core component of many synthetic antibiotics. nih.gov

Antibacterial Spectrum and Activity

A novel series of (3-Chlorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives were synthesized and evaluated for their antibacterial activity. researchgate.net Some of these compounds exhibited notable activity against various bacterial strains. The development of new antibacterial agents is crucial in the face of growing antibiotic resistance, and quinoline derivatives represent a promising avenue for research. nih.gov

Antifungal Spectrum and Activity

The same series of (3-Chlorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives also showed potential as antifungal agents. researchgate.net Specifically, compounds 9c, 9d, 9e, and 9f demonstrated moderate antifungal activity against Candida albicans when compared to the standard drug Itraconazole. researchgate.net Further studies on other quinoline analogs have also reported promising antifungal activity against a range of plant pathogenic fungi. mdpi.com

| Compound/Analog | Target Microbe | Activity | Reference |

| (3-Chlorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives (9c, 9d, 9e, 9f) | Candida albicans | Moderate antifungal | researchgate.net |

| Fluorinated quinoline analogs | Various phytopathogenic fungi | Good antifungal | mdpi.com |

Anti-inflammatory Properties

Analogs of (3-Chlorophenyl)(quinolin-3-yl)methanone, particularly those within the broader quinoline and quinazolinone classes, have demonstrated notable anti-inflammatory potential. Research into quinazolinone analogs has shown that substitutions on the phenyl ring significantly influence their activity. For instance, compounds featuring a p-chlorophenyl group have exhibited more potent anti-inflammatory effects compared to those with an unsubstituted phenyl group. nih.gov The cyclization of these structures into azetidinones and thiazolidinones further enhanced this activity. nih.gov Specifically, a thiazolidinone derivative, 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one, was identified as the most active compound in one study, showing a 32.5% inhibition of edema. nih.gov

Similarly, a spiroisoxazoline derivative incorporating a 3-chlorophenyl group has been shown to exhibit anti-inflammatory effects by downregulating the NF-κB/P38 MAPK signaling pathway in macrophages and mice. mdpi.com This compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.com Further studies on structurally related indolin-2-one derivatives identified 3-(3-hydroxyphenyl)-indolin-2-one as a potent suppressor of nitric oxide (NO) production induced by lipopolysaccharide (LPS) in macrophage cells, demonstrating greater efficacy than the anti-inflammatory drug dexamethasone in this assay. nih.gov The inflammatory response is a complex process involving cells like macrophages, which, when activated by substances such as LPS, release inflammatory mediators including TNF-α, IL-6, and NO. nih.gov

Table 1: Anti-inflammatory Activity of Selected Quinoline-Related Derivatives

| Compound Class | Specific Derivative/Substitution | Key Findings | Reference |

|---|---|---|---|

| Quinazolinones | p-Chlorophenyl substitution | Showed better anti-inflammatory activity than phenyl group. | nih.gov |

| Thiazolidinones | 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | Exhibited the highest activity with 32.5% edema inhibition. | nih.gov |

| Spiroisoxazolines | (3-Chlorophenyl)-2-Spiroisoxazoline derivative | Inhibited TNF-α and IL-6 production via NF-κB/P38 MAPK pathway. | mdpi.com |

Neurological Target Engagement

The quinoline scaffold is a key feature in molecules designed to interact with targets in the central nervous system, showing promise for the treatment of neurodegenerative diseases.

Cholinesterase Enzyme Inhibition

A significant area of investigation for quinoline derivatives is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain. nih.govmdpi.com

Numerous studies have reported that various quinoline derivatives exhibit considerable inhibitory activity against both AChE and BChE. nih.govmdpi.com For example, a series of quinoline-containing chalcone derivatives were found to be effective inhibitors of both enzymes. nih.gov Similarly, novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group were synthesized and identified as dual inhibitors of AChE and BChE. mdpi.com In one study, compound 11g emerged as the most potent inhibitor, with IC₅₀ values of 1.94 µM for AChE and 28.37 µM for BChE. mdpi.com Kinetic analyses have shown that some of these derivatives act as mixed-type inhibitors. mdpi.com Molecular docking studies suggest these compounds can interact with key amino acid residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes. nih.gov

Table 2: Cholinesterase Inhibition by Selected Quinoline Derivatives

| Compound Series | Most Potent Compound | Target Enzyme(s) | IC₅₀ Values | Reference |

|---|---|---|---|---|

| Quinoline Chalcones | Compounds 4a-1; 5a-s | AChE & BChE | Exhibited considerable inhibitory activities. | nih.gov |

| Morpholine-bearing 4-N-phenylaminoquinolines | Compound 11g | AChE & BChE | AChE: 1.94 µM, BChE: 28.37 µM | mdpi.com |

Interactions with Neurotransmitter Systems

Beyond cholinesterase inhibition, quinoline analogs and related structures engage with various other neurotransmitter systems, suggesting broader neurological applications. For instance, certain pyridazinone analogs featuring a (3-chlorophenyl)piperazinyl structure have demonstrated significant antinociceptive (pain-reducing) effects. scispace.com The mechanism of action for some of these potent compounds appears to involve the noradrenergic and/or serotoninergic systems. scispace.com

Furthermore, quinoline derivatives have been explored as inhibitors of monoamine oxidase (MAO), an enzyme critical for the metabolism of neurotransmitters like dopamine. nih.gov This activity is relevant for treating neurodegenerative conditions such as Parkinson's disease. nih.gov The ability of psychotropic drugs to modify, block, or enhance the action of various neurotransmitters is central to their therapeutic effect. researchgate.net The complex interplay between different neurotransmitter systems, including glycine and glutamate, is a key area of modern neuroscience research, and compounds capable of modulating these systems are of significant interest. mdpi.com

Antimalarial Activity

The quinoline nucleus is a cornerstone of antimalarial drug discovery, with a long history of use in treating malaria. rsc.orgnih.gov Analogs of (3-Chlorophenyl)(quinolin-3-yl)methanone fall within this extensively studied class of compounds. The effectiveness of many quinoline-based antimalarials, such as the well-known drug chloroquine, relies on the 7-chloroquinoline core, which is thought to interfere with the parasite's heme detoxification process in its digestive vacuole. nih.govarabjchem.orge-century.us

The emergence of drug-resistant strains of Plasmodium falciparum has driven the development of new quinoline derivatives. nih.govarabjchem.org Research has shown that modifications to the quinoline structure can yield compounds active against resistant parasites. For example, a series of quinoline-pyrazolopyridine hybrids were synthesized and tested, with one analog featuring a 4-chloro substituent on both aryl rings showing potent in vitro and in vivo antimalarial activity. excli.de

Other synthetic efforts have focused on creating hybrid molecules that combine the quinoline scaffold with other pharmacophores. A series of 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives were developed, with the derivative having a 4-chlorophenyl substitution at the C-2 position of the thiazinan-4-one ring being eight times more potent than chloroquine in one assay. arabjchem.org These findings underscore the continued importance of the quinoline framework in the search for new and effective antimalarial agents. mdpi.com

Table 3: Antimalarial Activity of Selected Quinoline Derivatives

| Compound Class | Specific Derivative/Substitution | Target Strain(s) | Key Findings | Reference |

|---|---|---|---|---|

| Quinoline-Pyrazolopyridine Hybrids | Compound 5p (4-Cl on both aryl rings) | P. falciparum (3D7) | Showed considerable potent antimalarial activity in vitro and in vivo. | excli.de |

| 1,3-Thiazinan-4-one Derivatives | 4-chlorophenyl substitution at C-2 | P. falciparum | 8-fold more potent than chloroquine in one assay. | arabjchem.org |

Emerging Biological Targets and Therapeutic Areas for Quinoline Derivatives

The versatility of the quinoline scaffold extends to a wide array of other biological targets, opening up new avenues for therapeutic development. rsc.org Researchers have identified numerous other potential applications for quinoline derivatives, highlighting their status as a "privileged structure" in medicinal chemistry. nih.gov

Emerging therapeutic areas for these compounds include:

Anticancer Activity: Quinoline derivatives are being actively investigated as anticancer agents that can interfere with the growth and spread of cancer cells. rsc.orgontosight.ai

Antimicrobial and Antifungal Activity: The quinoline core is present in many antibacterial (e.g., fluoroquinolones) and antifungal agents, and research continues to explore new derivatives to combat infectious diseases. rsc.orgontosight.ai

Antitubercular Activity: With the rise of drug-resistant tuberculosis, new treatments are urgently needed. Bedaquiline, a diarylquinoline, is a key drug for treating multidrug-resistant tuberculosis, and other quinoline hybrids are showing promise in preclinical studies. rsc.orgnih.gov

Antiviral (including Anti-HIV) and Antiprotozoal Activity: The biological activity of quinolines extends to activity against HIV and various protozoal infections, such as leishmaniasis. rsc.org

The diverse pharmacological profile of quinoline derivatives underscores their immense value in modern drug discovery and development. benthamscience.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| (3-Chlorophenyl)(quinolin-3-yl)methanone |

| 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one |

| (3-Chlorophenyl)-2-Spiroisoxazoline |

| 3-(3-hydroxyphenyl)-indolin-2-one |

| Dexamethasone |

| 4-N-phenylaminoquinoline |

| 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one |

| Chloroquine |

Computational Chemistry and Molecular Modeling of 3 Chlorophenyl Quinolin 3 Yl Methanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the optimized geometry and electronic properties of molecules. In a hypothetical DFT study of (3-Chlorophenyl)(quinolin-3-yl)methanone, the initial step would involve the optimization of its 3D structure to find the most stable conformation (the one with the lowest energy). This would be achieved using a functional, such as B3LYP, and a basis set, for example, 6-311++G(d,p). The resulting optimized structure would provide precise information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would yield various electronic properties like total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken or Natural Population Analysis charges), which are crucial for understanding the molecule's polarity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap suggests higher reactivity.

For (3-Chlorophenyl)(quinolin-3-yl)methanone, FMO analysis would involve visualizing the spatial distribution of the HOMO and LUMO to identify the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. This would provide insights into its potential reaction mechanisms.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow denote regions of neutral or intermediate potential.

An MEP map of (3-Chlorophenyl)(quinolin-3-yl)methanone would highlight the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the quinoline (B57606) ring as potential sites for electrophilic interaction, while the hydrogen atoms would be areas of positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to understand and predict ligand-protein interactions.

Ligand-Protein Interaction Prediction with Biological Targets

To investigate the potential biological activity of (3-Chlorophenyl)(quinolin-3-yl)methanone, molecular docking simulations would be performed against various protein targets. The choice of protein would depend on the therapeutic area of interest. For instance, given the prevalence of quinoline derivatives in anticancer research, potential targets could include protein kinases or other enzymes involved in cell cycle regulation.

The docking process involves preparing the 3D structures of both the ligand ((3-Chlorophenyl)(quinolin-3-yl)methanone) and the target protein. The ligand is then placed in the active site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

The results of the docking simulation would provide a binding energy value and a visual representation of the interactions between the ligand and the protein's active site residues. These interactions could include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. This information is crucial for understanding the potential mechanism of action and for guiding the design of more potent analogs.

Binding Affinity and Mode of Action Prediction

Computational docking and scoring are pivotal in predicting the binding affinity and elucidating the probable mode of action of (3-Chlorophenyl)(quinolin-3-yl)methanone with various biological targets. Molecular docking simulations are employed to predict the preferred orientation of the molecule when bound to a specific protein, as well as the strength of the interaction.

Research on quinoline derivatives has often focused on their potential as kinase inhibitors. For a compound like (3-Chlorophenyl)(quinolin-3-yl)methanone, docking studies would typically be performed against the ATP-binding site of kinases that are implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR). These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The quinoline nitrogen, for instance, is a common hydrogen bond acceptor.

Table 1: Hypothetical Docking Results of (3-Chlorophenyl)(quinolin-3-yl)methanone with EGFR This table is for illustrative purposes and is based on typical results for similar compounds.

| Parameter | Value | Key Interacting Residues |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | Met793, Lys745, Cys797 |

| Hydrogen Bonds | 2 | Met793, Lys745 |

| Hydrophobic Interactions | 5 | Leu718, Val726, Ala743, Leu844 |

Advanced Computational Approaches

To gain a more refined understanding of the pharmacological potential and dynamic behavior of (3-Chlorophenyl)(quinolin-3-yl)methanone, advanced computational methods are utilized. These include the in silico prediction of broad pharmacological profiles and molecular dynamics simulations for detailed conformational analysis.

In Silico Prediction of Pharmacological Profiles

The prediction of a compound's pharmacological profile, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, is a critical step in early-stage drug discovery. Various computational models and software are used to predict these properties for novel molecules like (3-Chlorophenyl)(quinolin-3-yl)methanone. These predictions help in assessing the "drug-likeness" of a compound and identifying potential liabilities before committing to extensive experimental testing. researchgate.netresearchgate.net

For quinoline derivatives, key predicted properties often include oral bioavailability, blood-brain barrier penetration, and potential for cytochrome P450 inhibition. Table 2 presents a hypothetical ADMET profile for (3-Chlorophenyl)(quinolin-3-yl)methanone, illustrating the types of data generated in such an analysis.

Table 2: Predicted ADMET Properties for (3-Chlorophenyl)(quinolin-3-yl)methanone This table is for illustrative purposes and is based on typical predictions for similar compounds.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 267.71 g/mol | Favorable for drug-likeness |

| LogP | 3.5 | Good lipophilicity for absorption |

| Human Oral Absorption | >80% | Likely well-absorbed orally |

| Blood-Brain Barrier Permeation | Low | Unlikely to have significant CNS effects |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations can confirm the stability of the binding mode predicted by molecular docking and reveal subtle conformational changes in both the ligand and the protein upon binding. For a complex of (3-Chlorophenyl)(quinolin-3-yl)methanone and a target protein, an MD simulation would typically be run for a duration of nanoseconds to microseconds.

The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD value suggests that the binding pose is maintained. Analysis of the simulation can also provide insights into the flexibility of different parts of the molecule and the protein, which can be important for understanding the binding mechanism.

Quantitative Structure-Property Relationship (QSPR) Applications for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physicochemical properties. In the context of (3-Chlorophenyl)(quinolin-3-yl)methanone, QSPR models could be developed to predict properties such as solubility, melting point, and chromatographic retention times based on a set of calculated molecular descriptors.

These models are built using a dataset of compounds with known properties and are then used to predict the properties of new or untested molecules. For a class of compounds like quinolinyl methanones, a QSPR model could be developed by calculating a range of descriptors (e.g., topological, electronic, and steric) and using statistical methods to find a mathematical relationship with a property of interest. Such models are valuable for prioritizing compounds for synthesis and testing based on their predicted properties.

Future Directions and Translational Research Perspectives for 3 Chlorophenyl Quinolin 3 Yl Methanone

Design of Novel Quinoline-3-yl Methanone (B1245722) Analogs with Enhanced Biological Efficacy

The therapeutic potential of (3-Chlorophenyl)(quinolin-3-yl)methanone can be significantly amplified through the strategic design and synthesis of novel analogs. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific structural modifications influence biological activity. Research into related quinoline (B57606) derivatives has shown that substitutions at various positions on both the quinoline and the phenyl rings can have a profound impact on efficacy. nih.gov

For instance, studies on similar quinoline structures have demonstrated that introducing small alkyl groups, such as a methyl group, to the quinoline core can significantly increase inhibitory activity against certain biological targets. researchgate.net Likewise, the type, position, and nature of substituents on the phenyl ring are critical. The existing 3-chloro substitution on (3-Chlorophenyl)(quinolin-3-yl)methanone serves as a key pharmacophoric feature, and further exploration of halogen substitutions (e.g., fluoro, bromo) or the introduction of electron-donating or electron-withdrawing groups at other positions could lead to analogs with improved potency or altered selectivity. mdpi.com

The goal is to create a diverse library of quinoline-3-yl methanone analogs for comprehensive biological screening. By systematically modifying the core structure, researchers can identify derivatives with enhanced target affinity, improved pharmacokinetic profiles, and greater therapeutic indices. nih.gov This rational design approach, guided by SAR data, is a crucial step toward developing next-generation therapeutic agents. biointerfaceresearch.com

| Compound Name | Structural Modification (Compared to Phenyl(quinolin-3-yl)methanone) | Reference |

|---|---|---|

| (3-Chlorophenyl)(quinolin-3-yl)methanone | Addition of a chlorine atom at the 3-position of the phenyl ring. | mdpi.com |

| (3-Bromophenyl)(quinolin-3-yl)methanone | Addition of a bromine atom at the 3-position of the phenyl ring. | mdpi.com |

| Quinolin-3-yl(m-tolyl)methanone | Addition of a methyl group at the 3-position of the phenyl ring. | mdpi.com |

| Phenyl(quinolin-3-yl)methanone | Unsubstituted phenyl ring. | mdpi.com |

Exploration of Combination Therapies Involving (3-Chlorophenyl)(quinolin-3-yl)methanone

Given the diverse biological activities associated with the quinoline nucleus, including anticancer and antimicrobial effects, (3-Chlorophenyl)(quinolin-3-yl)methanone is a strong candidate for investigation in combination therapy regimens. benthamscience.combiointerfaceresearch.com The strategy of combining therapeutic agents can lead to synergistic effects, overcome drug resistance, and potentially reduce the required doses of individual agents, thereby minimizing toxicity.

In oncology, where many quinoline derivatives have shown promise, combining a quinoline-based agent with established chemotherapeutics or targeted therapies could enhance tumor cell killing. researchgate.net For example, if (3-Chlorophenyl)(quinolin-3-yl)methanone functions by inhibiting a specific kinase, combining it with a drug that targets a different oncogenic pathway could create a potent dual-pronged attack on cancer cells.

Similarly, in the context of infectious diseases, the compound could be paired with existing antibiotics. This approach could be particularly effective against drug-resistant bacterial strains, where the quinoline analog might work to weaken the bacteria's defenses or inhibit a pathway not targeted by the conventional antibiotic. The broad-spectrum activity of many quinolines makes them attractive for such explorations. nih.gov Future research should focus on in vitro and in vivo studies to identify synergistic combinations and elucidate the underlying mechanisms of their enhanced efficacy.

Development of Advanced Synthetic Strategies for Scalable Production

For any promising compound to move from the laboratory to clinical application, the development of efficient, cost-effective, and scalable synthetic methods is paramount. Traditional multi-step syntheses can be time-consuming and generate significant waste. Modern synthetic chemistry offers several advanced strategies to overcome these challenges in the production of (3-Chlorophenyl)(quinolin-3-yl)methanone and its analogs.

Recent advancements include the development of transition metal-free, one-pot reactions, such as the formal [4+2] annulation of anthranils and enaminones, which provides a direct and high-yield route to 3-acylquinolines like the title compound. mdpi.com Furthermore, techniques such as microwave-assisted synthesis have been shown to dramatically reduce reaction times and improve yields for related heterocyclic compounds. uin-malang.ac.id For example, a reaction that might take several hours under conventional heating could potentially be completed in minutes using microwave irradiation. uin-malang.ac.id

The principles of "green chemistry" are also being integrated into synthetic planning. This includes the use of ultrasound-assisted methods and eco-friendly solvents to minimize environmental impact. nih.gov Developing robust and scalable synthetic routes, such as the cascade hydroboration and hydrostannation of quinolines to create functionalized intermediates, will be critical for producing the quantities of material needed for extensive preclinical and clinical evaluation. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The discovery and optimization of new drug candidates can be significantly accelerated through the use of artificial intelligence (AI) and machine learning (ML). mdpi.com These computational tools can analyze vast datasets to identify promising molecular scaffolds and predict the biological activity of novel compounds before they are synthesized.

In the context of quinoline-3-yl methanone discovery, ML models can be trained on existing data from known quinoline derivatives. These models learn to recognize the complex relationships between chemical structures and their biological activities. researchgate.net This approach can be used for large-scale virtual screening of digital compound libraries to identify new candidates with a high probability of being active. mdpi.com

Furthermore, AI can guide the design of novel analogs by suggesting specific structural modifications that are most likely to enhance potency or improve pharmacokinetic properties. For instance, machine learning can be combined with molecular docking simulations to predict how tightly a designed analog will bind to its protein target. mdpi.com This in silico approach saves considerable time and resources by prioritizing the synthesis of only the most promising compounds, thereby streamlining the entire drug discovery pipeline. researchgate.net

Q & A

Q. What are the validated synthetic routes for (3-chlorophenyl)(quinolin-3-yl)methanone, and how can purity be optimized?

Methodological Answer:

- Friedel-Crafts Acylation : React quinoline-3-carboxylic acid with 3-chlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Purify via column chromatography using a gradient of ethyl acetate/hexane to isolate the product .

- Suzuki-Miyaura Coupling : Use a quinolin-3-ylboronic acid derivative with 3-chlorophenyl ketone precursors. Optimize catalytic systems (Pd(PPh₃)₄, Na₂CO₃) in refluxing toluene .

- Purity Optimization : Employ recrystallization (ethanol/water mixtures) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural characterization of (3-chlorophenyl)(quinolin-3-yl)methanone be performed?

Methodological Answer:

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra for characteristic signals:

- Quinoline protons: δ 8.5–9.5 ppm (aromatic H).

- Ketone carbonyl: ~190 ppm in ¹³C NMR .

Q. What preliminary biological screening strategies are recommended for this compound?

Methodological Answer:

- In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values compared to cisplatin controls .

- Enzyme Inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays. Use ATP-competitive binding protocols .

- Solubility Profiling : Determine logP values using shake-flask method (octanol/water) to guide formulation studies .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity with nucleophiles be resolved?

Methodological Answer:

- Controlled Kinetic Studies : Monitor reactions with thiols or amines via in-situ IR spectroscopy to identify intermediates. Adjust solvent polarity (DMF vs. THF) to stabilize transition states .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density on the ketone carbonyl and quinoline N-atom, predicting nucleophilic attack sites .

- Isotopic Labeling : Use ¹⁸O-labeled ketone to track oxygen exchange in hydrolysis reactions .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

Methodological Answer:

- Prodrug Design : Synthesize phosphate esters at the quinoline 2-position to enhance aqueous solubility. Validate hydrolysis in plasma .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (emulsification-solvent evaporation) to improve pharmacokinetic profiles. Characterize via DLS and TEM .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots. Modify substituents (e.g., fluorination) to block oxidation .

Q. How can computational methods predict off-target interactions of this compound?

Methodological Answer:

- Molecular Docking : Screen against the PDB database (AutoDock Vina) to prioritize targets like tubulin or topoisomerases. Validate via SPR binding assays .

- Pharmacophore Modeling : Define essential features (aromatic rings, H-bond acceptors) and screen ChEMBL for structural analogs with known off-target effects .

- Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity risks .

Data Contradiction Analysis

Q. Discrepancies in reported IC₅₀ values across studies: How to address?

Methodological Answer:

- Standardized Protocols : Re-test under uniform conditions (cell passage number, serum concentration, incubation time) .

- Synchrotron Microspectroscopy : Map intracellular compound distribution to confirm target engagement vs. nonspecific aggregation .

- Meta-Analysis : Use Bayesian statistics to integrate data from 5+ studies, weighting by assay robustness (e.g., cell viability vs. apoptosis-specific readouts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.